molecular formula C8H5ClFNO4 B6178932 methyl 3-chloro-5-fluoro-4-nitrobenzoate CAS No. 2387035-92-7

methyl 3-chloro-5-fluoro-4-nitrobenzoate

Cat. No.: B6178932
CAS No.: 2387035-92-7
M. Wt: 233.58 g/mol
InChI Key: CVBAAQSETGBELZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-4-nitrobenzoate ( 1897500-78-5 ) is a fluorinated and chlorinated aromatic ester with the molecular formula C8H5ClFNO4 . This compound serves as a versatile synthetic building block in organic and medicinal chemistry research. Its structure incorporates both electron-withdrawing substituents, which make it a valuable intermediate for nucleophilic aromatic substitution reactions and further functionalization. The presence of multiple halogen atoms and a nitro group allows for selective and sequential chemical transformations, enabling researchers to construct more complex molecular architectures. Compounds featuring nitrobenzoate groups, such as this one, have demonstrated significant research value in bioconjugation and peptide chemistry. Specifically, electron-withdrawing groups like nitrobenzoate can be used to create specialized amino acid mimetics, such as modified proline residues, which are critical for studying and controlling protein structure, stability, and function through stereoelectronic effects . This makes it a valuable reagent for researchers working in areas of protein engineering, peptide synthesis, and the development of bioactive molecules. The compound should be stored sealed in a dry environment at room temperature . As a standard safety precaution, researchers should avoid contact with eyes and skin, and should not ingest or inhale the compound . This product is intended for laboratory research purposes only and is not classified as a medicine or drug. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2387035-92-7

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

methyl 3-chloro-5-fluoro-4-nitrobenzoate

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3

InChI Key

CVBAAQSETGBELZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking key bonds, known as disconnections. masterorganicchemistry.com For methyl 3-chloro-5-fluoro-4-nitrobenzoate, three primary disconnections can be identified, corresponding to the three main functional group transformations: esterification, nitration, and halogenation.

The most logical retrosynthetic pathway is as follows:

C-O Ester Bond Disconnection: The first disconnection breaks the ester linkage. This is a reliable transformation, suggesting the final step of the synthesis will be an esterification of the corresponding carboxylic acid, 3-chloro-5-fluoro-4-nitrobenzoic acid. This approach is common as the carboxylic acid functional group is robust and can withstand the conditions of prior synthetic steps.

C-N Nitro Group Disconnection: The second disconnection removes the nitro group via an electrophilic aromatic substitution (EAS) reaction. This points to the nitration of a disubstituted precursor, 3-chloro-5-fluorobenzoic acid. The success of this step is critically dependent on the directing effects of the substituents already present on the aromatic ring (chloro, fluoro, and carboxyl groups).

C-Cl and C-F Halogen Disconnections: The final disconnections remove the chloro and fluoro groups. This leads back to a simpler benzoic acid precursor. However, the synthesis of 3-chloro-5-fluorobenzoic acid itself requires specific halogenation strategies. It is often more practical to consider this di-halogenated compound as the key starting material, as it is commercially available.

This analysis suggests a forward synthesis that begins with 3-chloro-5-fluorobenzoic acid, proceeds through nitration, and concludes with esterification. This sequence is strategically sound because the directing effects of the chloro, fluoro, and carboxyl groups on the starting precursor guide the incoming nitro group to the desired C-4 position.

Precursor Synthesis and Functional Group Interconversions

The forward synthesis relies on a series of well-established functional group interconversions to build the target molecule from its key precursors.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. chemscene.com For the synthesis of 3-chloro-5-fluoro-4-nitrobenzoic acid from 3-chloro-5-fluorobenzoic acid, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard reagent. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemscene.com

The regiochemical outcome of the reaction is controlled by the existing substituents:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director.

Halogens (-F, -Cl): These are deactivating yet ortho, para-directors.

In 3-chloro-5-fluorobenzoic acid, the substituents direct the incoming nitronium ion. The carboxyl group directs to the C-5 position (already occupied by fluorine) and the C-3 position (occupied by chlorine). The fluorine at C-5 directs to the C-2 and C-4 positions. The chlorine at C-3 directs to the C-2, C-4, and C-6 positions. The C-4 position is strongly favored as it is para to the fluorine and ortho to the chlorine, and the directing effects of the two halogens reinforce each other at this position. Although the ring is deactivated, the reaction can be driven to completion under forceful conditions, such as elevated temperatures.

A similar nitration of 2,4-difluoro-3-chlorobenzoic acid has been shown to proceed effectively with concentrated nitric acid at elevated temperatures, yielding the 5-nitro derivative in high yield.

Reaction Step Reagents Typical Conditions Function
NitrationConcentrated HNO₃ / Concentrated H₂SO₄0°C to 100°CGenerates NO₂⁺ electrophile for aromatic substitution.
NitrationFuming Nitric AcidElevated TemperatureUsed for highly deactivated rings to achieve dinitration or force mono-nitration. organic-chemistry.org

Halogenation Approaches (Chlorination and Fluorination)

The key precursor, 3-chloro-5-fluorobenzoic acid, is a di-halogenated aromatic compound. While it is commercially available, its synthesis involves specific halogenation methods. Direct halogenation of benzoic acid is often complex and can lead to mixtures of isomers. More controlled methods typically start with precursors containing amino groups, which can be converted to halogens via the Sandmeyer reaction. wikipedia.orgbyjus.com

A plausible synthetic route to 3-chloro-5-fluorobenzoic acid could involve:

Starting with a fluoroaniline derivative.

Introducing a carboxyl group or a precursor.

Performing a diazotization of the amino group with nitrous acid (HNO₂) to form a diazonium salt.

Reacting the diazonium salt with a copper(I) chloride (CuCl) catalyst in a Sandmeyer reaction to introduce the chlorine atom. masterorganicchemistry.comwikipedia.org

Alternatively, nucleophilic aromatic substitution on a highly activated ring or other advanced halogenation techniques could be employed. Fluorination can also be achieved via a related process known as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. masterorganicchemistry.com

Reaction Type Starting Material Reagents Product
Sandmeyer (Chlorination)Aryl Diazonium SaltCuClAryl Chloride
Balz-Schiemann (Fluorination)Aryl Diazonium SaltHBF₄, then heatAryl Fluoride (B91410)

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 3-chloro-5-fluoro-4-nitrobenzoic acid into a methyl ester. The most common and direct method for this transformation is the Fischer esterification. ossila.com This reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). oakwoodchemical.com

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of methanol (B129727) is used. The presence of electron-withdrawing groups, such as nitro and halogens, on the aromatic ring can hinder the reaction slightly by reducing the nucleophilicity of the carbonyl oxygen, but the esterification proceeds effectively under standard reflux conditions.

For sterically hindered acids, alternative methods might be employed, but for this substrate, Fischer esterification is generally efficient. nih.gov

Method Reagents Typical Conditions Advantages
Fischer EsterificationMethanol, H₂SO₄ (catalyst)Reflux (approx. 65°C)Simple, inexpensive reagents, effective for many substrates. ossila.comgoogle.com
Anhydride MethodTrifluoroacetic anhydride, MethanolGentle warmingEffective for hindered acids that react poorly under Fischer conditions. nih.gov

Multi-Step Synthesis Pathways: Design and Optimization

The optimal synthetic sequence is determined by the directing effects of the functional groups and the compatibility of reaction conditions.

Proposed Optimal Pathway:

Step 1: Nitration. Start with 3-chloro-5-fluorobenzoic acid. As established, the combined directing effects of the halogen and carboxyl substituents favor the introduction of the nitro group at the C-4 position, leading to the formation of 3-chloro-5-fluoro-4-nitrobenzoic acid.

Step 2: Esterification. The resulting nitro-substituted carboxylic acid is then subjected to Fischer esterification with methanol and a sulfuric acid catalyst to yield the final product, this compound.

Rationale for Optimization:

Nitration before Esterification: This sequence is crucial. If esterification were performed first, the resulting methyl 3-chloro-5-fluorobenzoate would be nitrated. While the directing effects would remain similar, the ester group is susceptible to hydrolysis under the strongly acidic and aqueous conditions of the nitration reaction. This would lead to a lower yield of the desired product and the formation of carboxylic acid byproduct. Performing the nitration on the more robust carboxylic acid avoids this issue.

Halogenation First: The halogen substituents must be in place before nitration. Attempting to nitrate first (e.g., starting with benzoic acid) would lead to 3-nitrobenzoic acid. Subsequent halogenation of this compound would be difficult to control and would not result in the desired 3-chloro-5-fluoro substitution pattern. Therefore, beginning with the correctly substituted 3-chloro-5-fluorobenzoic acid is the most efficient strategy.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

The successful synthesis of this compound hinges on precise control over the introduction of each substituent. The interplay of electronic and steric effects of the groups already present on the aromatic ring dictates the position of subsequent additions, a concept central to electrophilic aromatic substitution reactions.

Regioselectivity: The primary challenge in the synthesis of this molecule is achieving the desired 1,3,4,5-substitution pattern. The directing effects of the chloro, fluoro, and methyl ester groups are paramount. Both chlorine and fluorine are halogens and are thus considered deactivating but ortho, para-directing groups. libretexts.orglibretexts.org Conversely, the methyl ester group (-COOCH₃) is a deactivating and meta-directing group. rsc.org

A plausible synthetic route would likely involve the nitration of a pre-existing methyl 3-chloro-5-fluorobenzoate. In this scenario, the two halogen atoms at positions 3 and 5 would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. The position para to the fluorine (at C1) is already occupied by the methyl ester group. The positions ortho to the fluorine are C4 and C6. Similarly, the positions ortho to the chlorine are C2 and C4. Therefore, both halogens direct the incoming nitro group to the C4 position. The methyl ester group, being a meta-director, would direct the nitro group to the C5 position, which is already occupied by fluorine. Consequently, the directing effects of the two halogens reinforce each other to favor the nitration at the C4 position, leading to the desired product.

Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), is crucial to prevent the formation of unwanted isomers. mdpi.com

Chemoselectivity: Chemoselectivity in this synthesis primarily relates to the nitration step. The reaction conditions must be carefully controlled to ensure mono-nitration and to avoid potential side reactions, such as oxidation of the benzene (B151609) ring, which can occur with harsh nitrating agents. The deactivating nature of the existing substituents (two halogens and a methyl ester) helps to temper the reactivity of the aromatic ring, making mono-nitration more achievable. jeeadv.ac.in

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, there are no stereocenters in the molecule, and stereoselectivity is not a consideration in its synthesis.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include maximizing atom economy, minimizing waste, and utilizing safer solvents and reaction media.

Atom Economy and Waste Minimization in Preparation

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional nitration reactions, which often employ a stoichiometric excess of strong acids like sulfuric acid, tend to have a low atom economy. google.com For instance, the classic nitration of benzene has an atom economy of only 51%, with a significant portion of the reactants ending up as waste. google.com

To improve the atom economy in the synthesis of this compound, several strategies can be employed:

Catalytic Nitration: Utilizing catalytic systems instead of stoichiometric reagents can significantly improve atom economy. While not yet standard industrial practice for this specific compound, research into solid acid catalysts and other catalytic methods for nitration is ongoing.

Recycling of Reagents: The recovery and reuse of reagents, such as the sulfuric acid used in the nitrating mixture, can drastically reduce waste generation.

Waste minimization also involves considering the entire lifecycle of the synthesis, from the choice of starting materials to the final purification steps. The use of less hazardous reagents and the development of processes that generate recyclable or biodegradable waste are key objectives.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

Safer Solvents: For the synthesis of this compound, exploring the use of greener solvents is a priority. While the nitration step itself is often performed in the acidic reaction mixture without an additional organic solvent, subsequent work-up and purification steps may require solvents. In these cases, solvents with better environmental, health, and safety profiles should be considered.

Alternative Reaction Media:

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They are non-volatile and can be designed to have specific solvating properties. Research has shown that ionic liquids can be effective media for electrophilic nitration reactions, often allowing for easier product separation and recycling of the reaction medium. nih.govscispace.comarkat-usa.org Their use could offer a more sustainable alternative to traditional acid-based nitrations.

By focusing on these principles of selectivity and green chemistry, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of methyl 3-chloro-5-fluoro-4-nitrobenzoate highly activated towards nucleophilic aromatic substitution (SNAr). jsynthchem.com This class of reactions is fundamental to the derivatization of this compound.

The reactivity of the aromatic ring in SNAr reactions is significantly enhanced by the cumulative electron-withdrawing effects of the nitro, chloro, and fluoro substituents. msu.edumsu.edu The nitro group, in particular, exerts a powerful influence by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. researchgate.net This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.

In this compound, both the fluorine atom at C5 and the chlorine atom at C3 are positioned ortho to the activating nitro group at C4. Generally, in SNAr reactions, fluorine is a better leaving group than other halogens, a phenomenon attributed to the high polarization of the carbon-fluorine bond which makes the carbon atom a hard electrophilic center, readily attacked by many nucleophiles. researchgate.net

Studies on analogous compounds, such as 4-fluoro-1-nitrobenzene derivatives, demonstrate the preferential displacement of the fluorine atom by various nucleophiles. researchgate.netchemicalbook.com For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with oxygen, sulfur, and nitrogen nucleophiles results in the substitution of the fluorine atom. nih.gov This suggests that nucleophilic attack on this compound would likely occur at the C5 position, leading to the displacement of the fluoride (B91410) ion. The regioselectivity for substitution at positions activated by an ortho or para nitro group is a well-documented principle in the synthesis of complex aromatic compounds. nih.govrsc.org

Reduction Chemistry of the Nitro Group

The nitro group is a key functional handle that can be transformed to introduce new functionalities, most notably an amino group, which dramatically alters the chemical properties of the aromatic ring.

The nitro group of this compound can be selectively reduced to a primary amine (-NH₂) to form methyl 4-amino-3-chloro-5-fluorobenzoate. This transformation is crucial as aromatic amines are vital building blocks in the synthesis of dyes and pharmaceuticals. jsynthchem.com Achieving selective reduction of the nitro group without affecting the ester and halogen substituents requires mild and specific reducing agents.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds. scispace.com While powerful reducing agents might affect the ester group, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as iron(II) chloride (FeCl₂) or tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), have proven effective. jsynthchem.comthieme-connect.com The NaBH₄-FeCl₂ system, for example, has been shown to reduce a variety of substituted nitroarenes, including those with ester groups, in high yields. thieme-connect.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) or hydrogen gas is another common method. scispace.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reagent System Typical Conditions Selectivity Notes
Sn / HCl Acidic, heating Effective for nitro groups, but harsh conditions may affect acid-sensitive groups. scispace.com
NaBH₄ / FeCl₂ Methanol (B129727) or Ethanol (B145695), 25-28 °C High selectivity for the nitro group in the presence of esters. thieme-connect.com
NaBH₄ / Ni(PPh₃)₄ Ethanol, room temperature Efficiently reduces nitro compounds to amines while being a moderate reducing system. jsynthchem.com
H₂ / Pd/C Varies (e.g., hydrazine, H₂ gas) A widely used catalytic method, generally selective for the nitro group over halogens and esters under controlled conditions. scispace.com

The reduction of the nitro group to an amino group fundamentally alters the electronic character of the aromatic ring. The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution and a powerful activating group for nucleophilic substitution. msu.edu In contrast, the resulting amino group is a potent activating group and an ortho-, para-director for electrophilic substitution due to its strong resonance electron-donating ability. msu.edu This conversion from a strongly electron-withdrawing to a strongly electron-donating substituent makes the aromatic ring significantly more electron-rich and more susceptible to electrophilic attack, while deactivating it towards further nucleophilic aromatic substitution.

Hydrolysis and Transesterification Reactions of the Ester Group

The methyl ester functionality at the C1 position can undergo reactions typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.

Hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, 3-chloro-5-fluoro-4-nitrobenzoic acid. This reaction can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process that can also be used to obtain the carboxylic acid. The formation of the parent acid, 3-chloro-5-fluoro-4-nitrobenzoic acid, is a key step in the synthesis of other derivatives.

Transesterification, the conversion of one ester to another, can be performed by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, heating the methyl ester in an excess of ethanol with a catalytic amount of sulfuric acid would lead to the formation of ethyl 3-chloro-5-fluoro-4-nitrobenzoate. This reaction is also an equilibrium process, and driving it to completion typically requires using the new alcohol as the solvent.

Kinetic Studies of Ester Hydrolysis under Varying Conditions

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid is a fundamental reaction. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the principles of ester hydrolysis are well-established. The reaction is typically catalyzed by acid or base.

Under basic conditions, the hydrolysis rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups generally accelerates the rate of hydrolysis by stabilizing the negatively charged transition state formed during nucleophilic attack by a hydroxide ion. In the case of this compound, the aromatic ring is substituted with three strong electron-withdrawing groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F).

The Hammett equation can be used to correlate the hydrolysis rates of substituted methyl benzoates. oieau.fr Studies on various substituted methyl benzoates have shown that electron-withdrawing substituents lead to a positive Hammett constant (σ) and an increased hydrolysis rate constant (k) compared to the unsubstituted methyl benzoate (B1203000) (k₀). oieau.fr For instance, the presence of a 4-nitro group on a methyl benzoate ring reduces the hydrolysis half-life significantly. oieau.fr

The hydrolysis of esters can be monitored spectrophotometrically, particularly if a chromophoric product is released, such as 4-nitrophenol (B140041) in the hydrolysis of nitrophenyl esters. semanticscholar.org The kinetics of hydrolysis are often studied under pseudo-first-order conditions with respect to the ester. researchgate.net The rate of hydrolysis is also dependent on temperature, with higher temperatures generally leading to faster reaction rates. oieau.fr

Table 1: Expected Influence of Substituents on the Rate of Ester Hydrolysis

SubstituentPositionElectronic EffectExpected Impact on Hydrolysis Rate
Nitro (-NO₂)4Strong Electron-WithdrawingSignificant Increase
Chloro (-Cl)3Electron-Withdrawing, InductiveModerate Increase
Fluoro (-F)5Electron-Withdrawing, InductiveModerate Increase

This table is based on established principles of physical organic chemistry. Specific kinetic data would require experimental validation.

Exploration of Transesterification Pathways

Transesterification is a process where the ester group of a chemical compound is exchanged with an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, transesterification could be employed to synthesize other alkyl esters, which might have different physical or biological properties.

Electrophilic Aromatic Substitution Reactions (Deactivated Aromatic System)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The benzene (B151609) ring in this compound is highly deactivated towards electrophilic attack due to the presence of the strongly electron-withdrawing nitro group and the moderately deactivating halogen substituents. youtube.commasterorganicchemistry.com

The directing effects of the existing substituents are crucial in determining the position of any incoming electrophile.

The nitro group at position 4 is a strong deactivator and a meta-director.

The chloro group at position 3 is a deactivator but an ortho, para-director.

The fluoro group at position 5 is also a deactivator and an ortho, para-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, the highly deactivated nature of this aromatic system would likely require harsh reaction conditions, which could lead to side reactions or decomposition. libretexts.org

Metal-Catalyzed Coupling Reactions Involving Halogen Substituents

The presence of chloro and fluoro substituents on the aromatic ring of this compound opens up the possibility for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org The chloro substituent at position 3 would be the more likely site for Suzuki-Miyaura coupling compared to the less reactive fluoro substituent.

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the C-Cl bond would be the more reactive site for oxidative addition to the palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org Again, the chloro group would be the primary site for this transformation. The reaction is typically carried out in the presence of a base. organic-chemistry.org

A wide variety of cross-coupling partners can be envisioned for reactions with this compound, primarily at the chloro-substituted position.

Table 2: Potential Cross-Coupling Partners for Metal-Catalyzed Reactions

Coupling ReactionTypical Cross-Coupling PartnerResulting Bond Formation
Suzuki-MiyauraArylboronic acids, Alkylboronic acidsC-C (aryl-aryl, aryl-alkyl)
HeckAlkenes (e.g., styrene, acrylates)C-C (aryl-vinyl)
SonogashiraTerminal alkynesC-C (aryl-alkynyl)
Buchwald-HartwigAmines, Alcohols, ThiolsC-N, C-O, C-S
StilleOrganostannanesC-C
NegishiOrganozinc reagentsC-C

The choice of catalyst, ligands, base, and solvent system would be critical to achieve selective and high-yielding coupling at the desired position, while avoiding reactions at the fluoro or ester functionalities. Alkyl sulfinates have also emerged as versatile cross-coupling partners for the installation of C(sp3) bioisosteres. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For methyl 3-chloro-5-fluoro-4-nitrobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, would be required for an unambiguous assignment of its structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum for this compound is expected to show signals for the aromatic protons and the methyl ester protons. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents on the benzene (B151609) ring.

Expected ¹H NMR Data (Hypothetical):

Proton Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (Hz)
Aromatic-HDownfield region (δ 7.5-8.5)Doublet or Doublet of doubletsJ(H,F) and J(H,H)
Methyl (-OCH₃)Upfield region (δ 3.8-4.0)SingletN/A

¹³C NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and provides insights into their chemical environment (e.g., aromatic, carbonyl, alkyl). The carbons directly attached to electronegative atoms like oxygen, chlorine, and fluorine, as well as those influenced by the nitro group, would appear at characteristic chemical shifts.

Expected ¹³C NMR Data (Hypothetical):

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O)~160-165
Aromatic (C-F)~155-160 (with C-F coupling)
Aromatic (C-NO₂)~145-150
Aromatic (C-Cl)~130-135
Aromatic (C-H)~120-130
Aromatic (C-COOCH₃)~130-135
Methyl (-OCH₃)~52-54

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is highly specific to the fluorine atom. The spectrum would show a single resonance for the fluorine atom on the benzene ring. Its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring. Furthermore, this signal would likely be split by the neighboring aromatic protons, providing crucial connectivity information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively piece together the molecular puzzle, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, specifically which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This would link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections (2-3 bonds) between protons and carbons. This would be instrumental in confirming the positions of the substituents on the benzene ring by showing correlations from the aromatic protons to the carbonyl carbon, and from the methyl protons to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Carbonyl Stretching Vibrations (C=O)

The most prominent peak in the IR spectrum of this compound would be the strong absorption corresponding to the stretching of the carbonyl (C=O) bond in the methyl ester group. The position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the chloro, fluoro, and nitro groups would be expected to shift the C=O stretching frequency to a higher wavenumber compared to a simple methyl benzoate (B1203000).

Expected IR Absorption Bands (Hypothetical):

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1730 - 1750Strong
N-O Stretch (Nitro)1520 - 1560 and 1340 - 1380Strong, two bands
C-F Stretch1100 - 1250Strong
C-Cl Stretch700 - 850Medium to Strong
Aromatic C=C Stretch~1450 - 1600Medium to Weak
C-O Stretch (Ester)~1200 - 1300Strong

Nitro Group Vibrational Modes (N-O)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The nitro group (NO₂) of this compound gives rise to two distinct and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

Asymmetric Stretching (ν_as_): This vibration typically appears as a strong band in the region of 1560-1515 cm⁻¹. For nitroaromatic compounds, this band is often observed around 1523 cm⁻¹. researchgate.net

Symmetric Stretching (ν_s_): This absorption is also strong and is generally found at a lower frequency, in the range of 1355-1335 cm⁻¹. researchgate.net In similar nitrobenzoic acid derivatives, this peak has been identified at approximately 1340-1349 cm⁻¹. researchgate.net

The precise position of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring, namely the electron-withdrawing chlorine and fluorine atoms.

Table 1: Characteristic IR Frequencies for the Nitro Group

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
Asymmetric N-O Stretch1560 - 1515Strong
Symmetric N-O Stretch1355 - 1335Strong
Deformation (Scissoring)~845Medium - Weak

C-Cl and C-F Stretching Frequencies

The carbon-halogen bonds also exhibit characteristic absorptions in the fingerprint region of the IR spectrum.

C-F Stretching: The carbon-fluorine bond stretch is known for its strong intensity. In aromatic compounds, this vibration is typically found in the 1250-1100 cm⁻¹ region. youtube.com The high electronegativity of fluorine results in a highly polarized bond, leading to a strong absorption.

C-Cl Stretching: The carbon-chlorine bond absorbs at lower frequencies due to the higher mass of the chlorine atom compared to fluorine. For aromatic chloro compounds, this stretching vibration is observed in the broad region between 850 and 550 cm⁻¹. elixirpublishers.comorgchemboulder.com

The identification of these specific bands, in conjunction with the other characteristic peaks, provides strong evidence for the presence of these halogens on the aromatic ring.

Table 2: Characteristic IR Frequencies for Carbon-Halogen Bonds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
C-F Stretch1250 - 1100Strong
C-Cl Stretch850 - 550Medium - Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound, the nominal molecular weight is 233.58 g/mol . The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition. For this compound, with the chemical formula C₈H₅ClFNO₄, the calculated exact mass is 232.9891 Da. HRMS analysis is critical to confirm this specific formula and distinguish it from other potential isobaric compounds. nih.gov

Table 3: Molecular Weight and Exact Mass

ParameterValueMethod of Determination
Molecular FormulaC₈H₅ClFNO₄-
Nominal Mass233 uStandard Mass Spectrometry
Molecular Weight233.58 g/mol -
Exact Mass232.9891 uHigh-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathway Analysis for Structural Insights

Under electron ionization (EI) conditions in a mass spectrometer, this compound will fragment in a predictable manner, providing valuable clues to its structure. The presence of the stable aromatic ring often results in a prominent molecular ion peak. libretexts.org

Common fragmentation pathways for nitroaromatic esters include:

Loss of the Methoxy (B1213986) Group: Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion with an m/z value corresponding to [M - 31]⁺. This acylium ion is resonance-stabilized.

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatics is the loss of the nitro group (•NO₂), leading to a peak at [M - 46]⁺. nih.gov

Loss of Nitric Oxide: It is also common to observe a peak corresponding to the loss of nitric oxide (NO), giving a fragment at [M - 30]⁺. nih.gov

Loss of the Ester Group: Fragmentation can also involve the loss of the entire methyl ester group (•COOCH₃), resulting in a peak at [M - 59]⁺.

Analyzing the relative abundance of these and other fragments allows for a detailed reconstruction of the molecule's structure, confirming the connectivity of the substituents.

X-ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous data on bond lengths, bond angles, and the planarity of the benzene ring and its substituents.

As of the current literature survey, no public domain X-ray crystal structure data for this compound has been reported. While crystallographic data exists for related molecules such as meta-nitroaniline and other nitro-substituted compounds, direct structural elucidation for the title compound via this method is not available. rsc.org Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would be the ultimate confirmation of its molecular structure.

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For methyl 3-chloro-5-fluoro-4-nitrobenzoate, these calculations offer a granular view of its geometry, electronic landscape, and reactive nature.

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation involves determining the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, typically with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to find the lowest energy conformation.

The presence of the methyl ester and nitro groups introduces the possibility of different rotational isomers (conformers). Conformational analysis reveals that the planar arrangement of the benzene (B151609) ring is slightly distorted due to the steric hindrance and electronic repulsion between the bulky adjacent substituents: the chloro, fluoro, and nitro groups. The methyl ester group will have a preferred orientation relative to the ring to minimize steric clashes. While specific experimental data for this exact molecule is not available, theoretical calculations based on similar compounds provide expected values for its key geometric parameters.

Table 1: Theoretically Calculated Geometrical Parameters for this compound (Note: These are representative values based on calculations of structurally similar compounds.)

ParameterBondValueParameterBond AngleValue
Bond Length (Å)C-Cl1.74Angle (°)C4-C3-Cl119.5
C-F1.35C4-C5-F118.9
C-N1.47C3-C4-N121.0
N-O1.22O-N-O125.0
C=O1.21C(ring)-C=O123.0
C-O(ester)1.34C=O-O(ester)116.0

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the chloro, fluoro, and nitro groups is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO energy, leading to a relatively small energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on calculations of structurally similar compounds.)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-3.8
HOMO-LUMO Gap (ΔE)3.7

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would show a high negative potential around the oxygen atoms of the nitro and ester groups, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and, to a lesser extent, the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. The presence of the electronegative chlorine and fluorine atoms further influences the electron distribution across the benzene ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental results. prensipjournals.com

For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the electronic effects of the substituents. The strong electron-withdrawing nitro group would cause a downfield shift (higher ppm) for adjacent protons and carbons. The halogen atoms also contribute to this deshielding effect.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on calculations of structurally similar compounds.)

AtomPredicted Chemical Shift (ppm)
Aromatic H7.8 - 8.5
Methyl H3.9 - 4.1
Aromatic C (C-NO₂)~150
Aromatic C (C-Cl)~135
Aromatic C (C-F)~160 (with C-F coupling)
Carbonyl C~165
Methyl C~53

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental vibrational bands. prensipjournals.com

The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, strong absorptions would be predicted for the asymmetric and symmetric stretching of the nitro group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively) and the stretching of the carbonyl group of the ester (around 1730 cm⁻¹). prensipjournals.com The C-Cl and C-F stretching vibrations would appear at lower frequencies.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values based on calculations of structurally similar compounds.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730 - 1750
NO₂Asymmetric Stretching1540 - 1560
NO₂Symmetric Stretching1340 - 1360
C-FStretching1100 - 1200
C-ClStretching700 - 800

Reaction Mechanism Modeling and Transition State Characterization

The intricate reactivity of this compound, a polysubstituted aromatic system, can be comprehensively understood through the lens of computational chemistry. Theoretical models provide invaluable insights into the underlying mechanisms of its transformations, particularly the Nucleophilic Aromatic Substitution (SNAr) reactions, and help in predicting the outcomes of chemical reactions.

Computational Elucidation of SNAr Pathways

The presence of strong electron-withdrawing groups, namely the nitro (-NO2), chloro (-Cl), and fluoro (-F) substituents, renders the aromatic ring of this compound highly susceptible to nucleophilic attack. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in elucidating the stepwise mechanism of SNAr reactions involving this substrate. prensipjournals.comprensipjournals.com

The generally accepted mechanism for an SNAr reaction proceeds through a two-step process involving the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. researchgate.net Computational modeling allows for the characterization of the transition states and intermediates along the reaction coordinate.

For a hypothetical SNAr reaction of this compound with a nucleophile (Nu-), the pathway can be computationally modeled as follows:

Formation of the Meisenheimer Complex: The initial step involves the attack of the nucleophile on the electron-deficient aromatic ring. Computational calculations can determine the activation energy for this step by locating the first transition state (TS1). The subsequent formation of the anionic σ-complex, or Meisenheimer complex, represents a potential energy minimum on the reaction pathway. The geometry and stability of this intermediate, where the aromaticity of the ring is temporarily disrupted, can be precisely calculated.

Expulsion of the Leaving Group: The second step involves the departure of a leaving group (either chloride or fluoride) to restore the aromaticity of the ring. A second transition state (TS2) is located for the cleavage of the carbon-halogen bond. The relative energies of the transition states for the departure of chloride versus fluoride (B91410) can be computed to predict which substitution is kinetically favored.

Illustrative Data Table: Calculated Energy Profile for a Hypothetical SNAr Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
TS1First Transition State (Nucleophilic Attack)Calculated Value
Meisenheimer ComplexIntermediate σ-complexCalculated Value
TS2Second Transition State (Leaving Group Departure)Calculated Value
ProductsSubstituted Product + Leaving GroupCalculated Value

Note: The values in this table are illustrative and would be determined through specific quantum mechanical calculations.

Prediction of Regioselectivity in Chemical Transformations

The presence of multiple halogen substituents on the benzene ring of this compound raises the question of regioselectivity in SNAr reactions. Computational chemistry provides powerful tools to predict the most likely site of nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are particularly insightful in this regard. prensipjournals.com An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (colored in blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (colored in red) are electron-rich and prone to electrophilic attack.

For this compound, the strong electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, creates significant positive potential on the aromatic ring. Computational analysis would likely reveal that the carbon atoms bonded to the fluorine and chlorine atoms are the most electrophilic sites. Generally, in SNAr reactions, the C-F bond is more readily cleaved than the C-Cl bond due to the higher electronegativity of fluorine, which better stabilizes the forming negative charge in the transition state. mdpi.com

By calculating the activation barriers for nucleophilic attack at each of the halogenated carbon atoms, a clear prediction of the regioselectivity can be made. The reaction pathway with the lower activation energy will be the favored one.

Illustrative Data Table: Predicted Regioselectivity based on Activation Energy Barriers

Position of AttackLeaving GroupCalculated Activation Energy (kcal/mol)Predicted Outcome
C-FF-Lower Calculated ValueMajor Product
C-ClCl-Higher Calculated ValueMinor Product

Note: The relative values are based on the general reactivity trends in SNAr reactions and would need to be confirmed by specific calculations for this molecule.

Molecular Modeling for Intermolecular Interactions

The solid-state structure and macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. Molecular modeling techniques can be employed to understand these non-covalent forces.

Crystal structure analyses of similar compounds, such as methyl 4-chloro-3-nitrobenzoate, reveal the presence of specific intermolecular interactions that are likely to be important for the title compound as well. nih.gov These interactions include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the aromatic ring and the oxygen atoms of the nitro or ester groups of neighboring molecules. These interactions can link molecules into chains or more complex networks. nih.gov

π–π Stacking: The electron-deficient aromatic rings can engage in π–π stacking interactions. In related structures, a "slipped" stacking arrangement is often observed, where the rings are offset from one another. nih.gov This type of interaction contributes significantly to the crystal lattice energy.

Halogen Bonding: Although not explicitly detailed in the provided search results for closely related structures, the presence of chlorine and fluorine atoms opens up the possibility of halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule.

Computational models can quantify the energies of these individual interactions, providing a detailed picture of the forces that hold the molecules together in the solid state. This understanding is crucial for predicting crystal morphology and for the rational design of crystalline materials with desired properties.

Synthetic Applications and Derivatization Strategies Utilizing Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Synthesis of Advanced Intermediates for Complex Molecule Construction

The reactivity of methyl 3-chloro-5-fluoro-4-nitrobenzoate makes it an excellent starting material for producing advanced intermediates tailored for the synthesis of intricate target molecules, particularly in the fields of pharmaceuticals and materials science. The electron-withdrawing nature of its substituents enhances its reactivity toward coupling and substitution reactions.

While direct, specific examples of this compound being used to construct large polyaromatic systems are not extensively documented in foundational literature, its structural features make it an ideal candidate for such applications. The presence of chloro and fluoro substituents provides two distinct handles for sequential cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.

A plausible synthetic strategy involves the selective transformation of one halogen—for instance, the more reactive chlorine atom—into a metallic or organometallic species. This intermediate can then undergo a cross-coupling reaction with another aromatic partner. Subsequently, the second halogen (fluorine) can be targeted in a later step to append another aromatic ring, thereby systematically building a polyaromatic framework. The nitro and ester groups can be carried through these reaction sequences or modified at various stages to influence the electronic properties and solubility of the resulting polyaromatic system.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is a valuable precursor for this purpose. bldpharm.com A primary and critical transformation is the reduction of the nitro group to an amine. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the reactivity of the aromatic ring.

The resulting intermediate, methyl 3-amino-5-chloro-4-fluorobenzoate, is a trifunctional building block. The newly formed aniline (B41778) derivative can participate in a wide array of cyclization reactions to form heterocyclic rings. For example:

Benzimidazole Synthesis: Condensation with carboxylic acids or their derivatives.

Quinoline/Quinoxaline Synthesis: Reaction with diketones or related synthons.

Benzoxazole/Benzothiazole Synthesis: Intramolecular cyclization involving a neighboring group, potentially introduced by displacing one of the halogen atoms.

The presence of both chloro and fluoro substituents ortho to the amine offers further opportunities for intramolecular cyclization reactions, where the amine can displace one of the halogens to form a fused heterocyclic system. This versatility makes the parent compound a strategic starting point for creating diverse libraries of heterocyclic molecules for biological screening.

Rational Design and Synthesis of Analogs with Modified Substituent Patterns

The systematic modification of the substituents on the this compound scaffold is a key strategy for fine-tuning the chemical and physical properties of derived molecules. innospk.com This approach allows for the rational design of analogs to probe structure-activity relationships or to optimize a compound for a specific application.

The identity and position of the halogen atoms on the aromatic ring significantly influence the molecule's reactivity and electronic properties. Researchers synthesize a variety of analogs to study these effects. chemicalbook.com By comparing the reaction outcomes and properties of compounds with different halogen substituents (e.g., bromine vs. chlorine) or with the same halogens at different positions, chemists can develop a deeper understanding of steric and electronic effects. sigmaaldrich.comsigmaaldrich.com This knowledge is crucial for designing molecules with desired reactivity for subsequent synthetic steps or for specific interactions with biological targets.

Below is a table of representative analogs of this compound that are used to explore these substituent effects.

Compound NameCAS NumberMolecular Formula
Methyl 3-bromo-5-fluoro-4-nitrobenzoate1123171-93-6C₈H₅BrFNO₄ sigmaaldrich.com
Methyl 5-chloro-2-fluoro-3-nitrobenzoate1153285-33-6C₈H₅ClFNO₄ sigmaaldrich.com
Methyl 2-chloro-4-fluoro-5-nitrobenzoate85953-30-6C₈H₅ClFNO₄ chemicalbook.com
Methyl 4-chloro-3-nitrobenzoate14719-83-6C₈H₆ClNO₄ nih.gov
Methyl 3-fluoro-4-nitrobenzoate185629-31-6C₈H₆FNO₄ innospk.comnih.gov
Methyl 4-chloro-5-fluoro-2-nitrobenzoate1113049-81-2C₈H₅ClFNO₄ calpaclab.com

The methyl ester group is another key site for derivatization. While stable under many reaction conditions, it can be readily transformed to expand the synthetic utility of the core scaffold. The most common transformation is ester hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, 3-chloro-5-fluoro-4-nitrobenzoic acid.

This carboxylic acid is a versatile intermediate in its own right:

It can be converted into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and can be used to form amides, esters, and ketones.

It can undergo amidation reactions by coupling with a wide variety of amines using standard peptide coupling reagents, leading to a library of amide derivatives.

It can be subjected to transesterification to form different alkyl or aryl esters, which can alter the compound's solubility, volatility, and reactivity.

These transformations of the ester group significantly broaden the range of accessible derivatives from the parent molecule.

Applications in Exploratory Organic Synthesis

This compound serves as a valuable substrate in exploratory organic synthesis, where the goal is to develop new synthetic methods or to build novel and complex molecular libraries. Its high degree of functionalization on a single, simple aromatic ring provides a rich platform for testing the scope and limitations of new chemical reactions.

The distinct reactivity of its functional groups—the nitro group's ability to be reduced, the ester's capacity for hydrolysis and amidation, and the halogens' susceptibility to nucleophilic substitution and cross-coupling—allows for a multitude of selective transformations. Chemists can use this compound to investigate regioselectivity in aromatic substitution reactions or to develop novel one-pot, multi-component reactions that form several bonds in a single operation. The availability of this and related building blocks facilitates the rapid synthesis of diverse small molecules, which is essential for screening programs in drug discovery and materials science. bldpharm.com

Novel Reaction Development utilizing the Compound's Unique Reactivity

The distinct electronic and steric properties of this compound pave the way for the development of novel chemical reactions. The compound's reactivity is primarily dictated by the interplay of its functional groups, which can be selectively targeted to create a diverse array of derivatives.

The aromatic ring is highly electron-deficient due to the strong withdrawing effects of the nitro group and the two halogen atoms. This electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine and chlorine atoms can serve as leaving groups, allowing for their replacement by a variety of nucleophiles. The fluorine atom, in particular, is often more labile than chlorine in SNAr reactions, offering a degree of selectivity. This reactivity allows for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively.

Another key reactive handle is the nitro group . This group can be readily reduced to an amino group under various conditions, using reagents such as hydrogen gas with a metal catalyst (e.g., Pd/C) or dissolving metals. The resulting aniline derivative is a crucial intermediate for a host of further transformations, including diazotization followed by Sandmeyer reactions, amide bond formations, and the construction of heterocyclic rings.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-fluoro-4-nitrobenzoic acid. This acid can then be coupled with various amines or alcohols to form amides or different esters, expanding the molecular diversity achievable from the parent compound.

The potential for these transformations is summarized in the table below, showcasing the development of new reactions based on the compound's inherent reactivity.

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
Aromatic Ring (C-F, C-Cl)Nucleophilic Aromatic Substitution (SNAr)R-OH, R-NH₂, R-SHEther, Amine, Thioether
Nitro Group (-NO₂)ReductionH₂, Pd/C; SnCl₂, HClAmine (-NH₂)
Ester Group (-COOCH₃)HydrolysisLiOH, H₂OCarboxylic Acid (-COOH)
Ester Group (-COOCH₃)TransesterificationR-OH, Acid/Base CatalystNew Ester (-COOR)

These selective transformations, often performed on related halogenated nitroaromatic compounds, highlight the potential for this compound in developing novel reaction pathways to access unique chemical scaffolds. innospk.com

Contribution to Methodological Advancements in Organic Chemistry

The use of specifically substituted building blocks like this compound is crucial for advancing synthetic methodologies in organic chemistry. Its utility lies in providing a pre-functionalized aromatic ring, which can streamline the synthesis of complex target molecules and reduce the number of synthetic steps.

Methodological advancements often arise from the challenge of achieving selective reactions in multifunctional molecules. The differential reactivity of the chloro and fluoro substituents in this compound could be exploited for sequential SNAr reactions. Developing conditions that allow for the selective replacement of one halogen over the other would represent a significant methodological contribution, enabling the controlled, stepwise construction of highly substituted aromatic systems.

Furthermore, the presence of multiple electron-withdrawing groups makes this compound a candidate for participation in various coupling reactions. While not extensively documented for this specific isomer, related compounds are known to participate in cross-coupling reactions like the Suzuki-Miyaura coupling, which would involve the C-Cl bond. The development of efficient protocols for such reactions with this substrate would broaden the scope of modern coupling chemistry.

The synthesis of novel heterocyclic systems is another area where this compound can contribute to methodological progress. The ortho-relationship between the resulting amino group (after nitro reduction) and the halogen atoms provides a classic precursor for cyclization reactions to form benz-fused heterocycles, which are prevalent motifs in medicinal chemistry.

By serving as a testbed for selectivity and a starting point for complex syntheses, this compound can help drive innovation in reaction development and synthetic strategy, ultimately contributing to the toolkit available to organic chemists for constructing novel and functional molecules.

Process Chemistry and Scalability Considerations for the Synthesis of Methyl 3 Chloro 5 Fluoro 4 Nitrobenzoate

Optimization of Reaction Conditions for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of methyl 3-chloro-5-fluoro-4-nitrobenzoate necessitates a thorough optimization of reaction conditions. Key to this scale-up is the management of reaction thermodynamics and kinetics to maximize yield and minimize the formation of impurities. The primary route involves the nitration of 3-chloro-5-fluorobenzoic acid followed by esterification, or the nitration of a precursor ketone followed by subsequent conversion.

Temperature, Pressure, and Stoichiometry Effects

The synthesis is highly sensitive to temperature, pressure, and the molar ratios of reactants. The nitration step, a critical phase in the synthesis of the precursor 3-chloro-5-fluoro-4-nitrobenzoic acid, is a strongly exothermic reaction requiring precise temperature control to prevent over-nitration and the formation of undesirable byproducts.

For an industrially relevant method involving the nitration of a ketone precursor, the reaction temperature is typically maintained between 103–110 °C. google.com In laboratory settings for the direct nitration of 3-chloro-4-fluorobenzoic acid, a common precursor, the process involves an initial stirring period at room temperature followed by heating to 100°C for several hours to drive the reaction to completion. chemicalbook.com

Stoichiometry is another critical factor. In industrial methods, the molar ratio of the ketone substrate to the nitrating agents (fuming nitric acid and sulfuric acid) is carefully controlled, with typical ratios being approximately 1:6–15:11–25 respectively. For the esterification step, where the synthesized carboxylic acid is converted to its methyl ester, an excess of methanol (B129727) is often used along with a catalytic amount of a strong acid like sulfuric acid, with the reaction typically conducted at around 65°C. chemicalbook.com

Table 1: Effect of Reaction Parameters on Synthesis

Parameter Typical Range/Value Effect on Synthesis
Temperature (Nitration) 100-110 °C Controls reaction rate and selectivity. Higher temperatures can lead to increased byproduct formation. google.comgoogle.com
Temperature (Esterification) ~65 °C Influences the rate of ester formation and equilibrium position. chemicalbook.com
Pressure Atmospheric Most reported syntheses are conducted at atmospheric pressure.
Stoichiometry (Nitration) Substrate:HNO₃:H₂SO₄ ≈ 1:6-15:11-25 Ensures complete nitration and controls reaction exotherm.
Stirring Speed 300-500 rpm Important for ensuring homogeneity and efficient heat transfer in large-scale reactors. google.com

Catalyst Selection and Loading Optimization

While the primary nitration reaction is often self-catalyzed by the strong acidic medium (sulfuric acid), other steps in related syntheses may employ catalysts. For instance, in the synthesis of related chloro-fluoro nitrobenzoic acids, Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to promote certain transformations, such as the conversion of a trichloromethyl group to an acid chloride. google.com In such cases, the catalyst loading is a key parameter to optimize, as too high a loading can lead to unwanted side reactions and increase purification burdens and costs. Optimization studies aim to find the lowest effective catalyst loading that provides a high conversion rate within a practical timeframe. researchgate.net

Continuous Flow Synthesis Methodologies

Modern chemical manufacturing is increasingly adopting continuous flow processes to enhance safety, efficiency, and scalability. For the synthesis of nitroaromatic compounds like this compound, flow chemistry offers significant advantages. innospk.com The high heat and mass transfer rates in microreactors allow for precise control over the highly exothermic nitration reaction, reducing the risk of thermal runaways. This improved control can lead to higher yields and selectivities compared to batch processing. Furthermore, continuous flow systems can be more easily scaled by operating for longer durations or by numbering-up (running multiple systems in parallel), providing a flexible and efficient manufacturing platform. innospk.com

Impurity Profiling and Control in Bulk Synthesis

In bulk synthesis, controlling the impurity profile is critical to ensure the final product meets the required specifications, particularly for pharmaceutical applications. The main impurities in the synthesis of this compound can arise from several sources:

Isomeric Byproducts: Incomplete regioselectivity during the nitration step can lead to the formation of other nitro-isomers.

Unreacted Starting Materials: Incomplete reaction can leave residual starting materials like 3-chloro-5-fluorobenzoic acid.

Byproducts from Side Reactions: Over-nitration or decomposition under harsh reaction conditions can generate additional impurities.

Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and identifying impurities. google.com Control strategies include the precise optimization of reaction conditions (as discussed in 7.1) and robust purification methods. Purification typically involves precipitation of the product from the reaction mixture, followed by washing, and recrystallization from suitable solvents like an ethyl acetate/heptane mixture to remove residual acids and other impurities. google.com An industrial process for a related compound reports achieving purity levels above 99.5%.

Economic and Environmental Impact Assessment of Synthetic Routes

The economic and environmental viability of a synthetic route is paramount for industrial-scale production. An assessment of the synthesis of this compound focuses on atom economy, reagent costs, energy consumption, and waste generation.

The use of inexpensive and readily available reagents like sulfuric acid, nitric acid, and methanol is economically advantageous. However, the large quantities of acid used in the nitration step present an environmental challenge. A key strategy to mitigate this is the recycling of the acidic filtrate after product separation. This not only reduces waste but also lowers raw material costs, significantly improving the process's sustainability without compromising product quality. The choice of solvents is also critical; utilizing "greener" solvents that are less toxic and can be recycled efficiently can further reduce the environmental footprint of the synthesis. scielo.br

Analytical Methodologies for Reaction Monitoring and Product Purity

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to both monitoring the progress of the synthesis of methyl 3-chloro-5-fluoro-4-nitrobenzoate and assessing the purity of the final product. These methods separate the components of a mixture, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the quantitative analysis of the reaction mixture and the final isolated product. It is instrumental in ensuring high molar yields and confirming the purity of the compound. During process development, HPLC analysis helps in the identification and quantification of unreacted starting materials, intermediates, and nitro-containing byproducts that may arise from over-nitration or side reactions. The ability to achieve precise quantification allows for the optimization of reaction conditions to minimize these impurities. In related syntheses, HPLC is used alongside other methods to confirm product purity. For instance, in the analysis of complex organic mixtures, uHPLC can be correlated with NMR data to verify concentrations. magritek.com

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro-compounds

ParameterTypical Value/ConditionPurpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on polarity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)To elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minEnsures efficient separation and good peak shape.
Detector UV-Vis Diode Array Detector (DAD)Detection and quantification, often monitored at multiple wavelengths.
Column Temp. 30 - 40 °CTo ensure reproducible retention times.

Gas Chromatography (GC) is another powerful technique employed to monitor the synthesis of aromatic esters. It is particularly useful for volatile compounds and can effectively track the conversion of reactants into products, confirming when a reaction step has reached completion. For example, in the multi-step synthesis of related compounds, GC is used to monitor the conversion of a carboxylic acid to its acid chloride, ensuring the reaction proceeds to completion before the subsequent esterification step.

When coupled with a mass spectrometer (GC-MS), this method becomes a highly sensitive tool for identifying and quantifying trace-level impurities, including potential genotoxic impurities that may arise from starting materials or side reactions. amazonaws.com A GC-MS method developed for related nitrobenzoate derivatives demonstrates the ability to detect impurities at very low levels, which is crucial for ensuring the safety and quality of the final product. amazonaws.com

Table 2: Representative GC Parameters for Nitrobenzoate Derivative Analysis

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film)Provides high-resolution separation of volatile components.
Carrier Gas HeliumInert gas to carry the sample through the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp 180°C, ramp to 220°CTemperature gradient to separate compounds with different boiling points. amazonaws.com
Detector Mass Spectrometer (MS) in SIM modeHighly sensitive and selective detection and quantification of specific ions. amazonaws.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visually track the disappearance of starting materials and the appearance of the product spot. This allows for a quick assessment of whether the reaction is proceeding as expected. While it is an invaluable tool for at-a-glance monitoring in a laboratory setting, its utility can be superseded by real-time spectroscopic methods that provide more detailed, quantitative information without the need for sampling. nih.gov

Spectroscopic Methods for In-Process Control

Spectroscopic techniques are at the forefront of modern process analytical technology, offering the ability to monitor reactions in real-time without disturbing the process.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe (such as ReactIR), provides a continuous window into the chemical reaction. nih.govyoutube.com The probe is inserted directly into the reaction vessel, where it measures the infrared spectrum of the reaction mixture over time. youtube.com This allows for the tracking of concentration changes of key chemical species by monitoring their characteristic vibrational frequencies.

For the synthesis of this compound, real-time IR would monitor the consumption of the carboxylic acid precursor and the formation of the ester product by tracking the disappearance of the broad O-H stretch of the acid and the appearance of the sharp ester carbonyl (C=O) stretch around 1700 cm⁻¹. youtube.com Simultaneously, the characteristic vibrations of the nitro group (NO₂) around 1520 cm⁻¹ can be monitored. This method provides precise data on reaction initiation, progress, and endpoint, which can eliminate the need for time-consuming chromatographic analysis during the reaction. nih.gov

Online Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for reaction monitoring, providing both structural and quantitative data in real time. magritek.com Benchtop NMR spectrometers can be integrated directly into a laboratory or pilot-plant setup, allowing for non-destructive analysis of the reaction mixture as it flows through the spectrometer. magritek.comosf.io

A key advantage of NMR is that it is inherently quantitative without the need for calibration against reference standards, as the signal intensity is directly proportional to the molar concentration of each species. osf.io This allows chemists to accurately determine reaction kinetics, identify transient intermediates, and establish reaction endpoints with high confidence. magritek.com For the synthesis of complex aromatic compounds, online NMR can provide detailed insights into the reaction mechanism and process dynamics, which is crucial for optimization and control. magritek.comkobv.debruker.com

Purity Assessment and Characterization of Synthetic Batches

The purity and comprehensive characterization of synthetic batches of this compound are critical for its intended use as an intermediate in the synthesis of pharmaceuticals and other high-value chemical products. The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). ekb.eg Therefore, stringent quality control using a suite of analytical methodologies is employed to ensure the identity, strength, and quality of each batch. The characterization process confirms the chemical structure and assesses the purity level, identifying and quantifying any process-related impurities or degradation products.

A combination of chromatographic and spectroscopic techniques is typically utilized for a comprehensive evaluation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining purity and quantifying impurities. google.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR), are essential for unequivocal structure elucidation and confirmation.

Chromatographic Methods for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for assessing the purity of non-volatile and thermally labile compounds like this compound. ekb.eg A typical method would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. ekb.eg Such a method can effectively separate the main compound from its starting materials, by-products, and other related substances.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also used, particularly for monitoring the final stages of the synthesis, such as the esterification step, to ensure high conversion. google.com It is also suitable for detecting volatile impurities.

Below is a representative table outlining a potential HPLC method for purity analysis.

ParameterConditionPurpose
Instrument High-Performance Liquid Chromatography (HPLC) System with UV DetectorQuantitative analysis of the compound and its impurities.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient mixture of Solvent A (e.g., 0.1% Phosphoric acid in Water) and Solvent B (e.g., Acetonitrile)To ensure separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minMaintains consistent retention times and peak shapes.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and analyte solubility.
Detection Wavelength 254 nmWavelength at which the nitroaromatic chromophore strongly absorbs UV light.
Injection Volume 10 µLStandardized volume for accurate quantification.
Purity Specification Typically ≥98% calpaclab.comEnsures the batch meets quality standards for subsequent synthetic steps.

Spectroscopic Methods for Structural Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound. Each technique provides unique information that, when combined, offers a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns (multiplicity), and coupling constants are used to confirm the substitution pattern on the aromatic ring. For this compound, the two aromatic protons would appear as distinct signals, with their multiplicity influenced by coupling to the fluorine atom. The methyl ester would show a characteristic singlet in the ¹H NMR spectrum. rsc.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared Spectroscopy (IR) : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the ester carbonyl (C=O) stretch, the nitro group (N-O) stretches (symmetric and asymmetric), and C-Cl and C-F bond vibrations.

The table below summarizes the expected data from these spectroscopic techniques for the characterization of this compound.

Analytical TechniqueExpected Data / ObservationInference
¹H NMR Two distinct signals for aromatic protons (doublets or doublet of doublets); Singlet for the methyl ester protons (~3.9 ppm). rsc.orgConfirms the presence and arrangement of protons on the benzene (B151609) ring and the methyl ester group.
¹³C NMR Signals for the ester carbonyl carbon (~164 ppm), and distinct signals for the six aromatic carbons, showing C-F and C-Cl coupling. Signal for the methyl carbon (~52 ppm). rsc.orgConfirms the carbon skeleton and the position of substituents.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z ≈ 233.58, with a characteristic [M+2]⁺ peak (~3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes. nih.govConfirms the molecular weight and the presence of one chlorine atom.
Infrared (IR) Spectroscopy Strong absorption bands around 1720-1740 cm⁻¹ (C=O ester), 1520-1560 cm⁻¹ (asymmetric NO₂ stretch), and 1340-1380 cm⁻¹ (symmetric NO₂ stretch). Confirms the presence of the ester and nitro functional groups.

Common Impurities

The purity of synthetic batches is often specified to be 95% or higher. sigmaaldrich.com Potential impurities in this compound typically originate from the starting materials or side reactions during synthesis. The primary synthetic route involves the nitration of 3-chloro-4-fluorobenzoic acid followed by esterification. chemicalbook.com Therefore, potential impurities could include:

Unreacted 3-chloro-4-fluorobenzoic acid.

Isomeric products from the nitration step.

Over-nitrated or hydrolyzed by-products. google.com

The validated analytical methods must be capable of detecting and quantifying these and other potential impurities to ensure the final product meets the required specifications for its application.

Future Research Directions in Halogenated Nitrobenzoate Chemistry

Exploration of Novel Reaction Pathways and Catalysis

The field of synthetic chemistry is continually seeking to develop novel reaction pathways that offer greater efficiency, selectivity, and access to new chemical space. For halogenated nitrobenzoates, future research will likely move beyond traditional transformations, such as simple nucleophilic aromatic substitution or nitro group reduction.

One promising area is the use of photochemistry to unlock new reactivity. researchgate.netrsc.org Visible-light photocatalysis could enable novel transformations of the substituents on the aromatic ring under mild conditions, potentially leading to reaction pathways that are inaccessible through conventional thermal methods. researchgate.net

Furthermore, the development and application of advanced catalytic systems are paramount. Halogen bonding (XB) has emerged as a significant non-covalent interaction for controlling chemical reactions. frontiersin.org Future work could focus on designing chiral catalysts that utilize halogen bonding to activate the substrate, directing reactions to specific positions with high stereoselectivity. frontiersin.orgbeilstein-journals.org These XB donor catalysts could offer a powerful alternative to traditional hydrogen-bond-donating organocatalysts, potentially leading to superior reactivity and selectivity in reactions involving halogenated compounds. frontiersin.org

Development of Asymmetric Synthetic Routes

Asymmetric synthesis, the creation of chiral molecules as a single enantiomer, is crucial in the pharmaceutical and agrochemical industries. york.ac.uk Halogenated nitrobenzoates serve as key precursors for more complex, biologically active molecules, making the development of asymmetric routes a high-priority research direction.

Future efforts will likely concentrate on several key areas:

Catalytic Asymmetric Hydrogenation: While the reduction of the nitro group is a common transformation, developing methods for the asymmetric hydrogenation of the aromatic ring itself or of derivatives would provide access to chiral cyclic structures. nih.gov

Asymmetric Nucleophilic Addition: Research into rhodium-catalyzed asymmetric 1,4-additions and the use of bifunctional thiourea (B124793) catalysts has shown success in synthesizing chiral flavanones and related structures. nih.gov Applying similar strategies to intermediates derived from methyl 3-chloro-5-fluoro-4-nitrobenzoate could yield a wide range of enantiopure products.

Organocatalysis: The use of small organic molecules as catalysts, such as proline derivatives or squaramides, has proven effective for asymmetric additions to nitroalkenes. mdpi.com Adapting these organocatalytic systems to reactions involving the functional groups of halogenated nitrobenzoates could provide efficient and metal-free synthetic pathways to chiral compounds.

The ultimate goal is to control the three-dimensional arrangement of atoms, and chiral catalysts, including those based on halonium salts, represent a frontier in achieving this with high precision. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of halogenated nitroaromatics often involves nitration, a reaction that can be hazardous due to the use of strong acids and exothermic conditions. nih.gov Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. youtube.com

Key advantages of integrating flow chemistry include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive intermediates or explosive reagents like acetyl nitrate. nih.gov

Precise Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. youtube.com

Scalability: Processes developed in flow can be scaled up more easily and safely than batch reactions, facilitating industrial production. innospk.com

Combining flow chemistry with automated systems represents the next leap forward. youtube.com Automated platforms can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis and derivatization of compounds like this compound. nih.gov This high degree of automation can enable remote operation and accelerate the discovery and development of new chemical entities. nih.govnih.gov

Theoretical Predictions for Targeted Reactivity Design

Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research. For a polysubstituted compound like this compound, theoretical models can predict sites of reactivity, reaction barriers, and the stability of intermediates.

Future research will increasingly rely on these predictive capabilities for several purposes:

Mechanism Elucidation: Understanding the precise mechanism of a reaction is key to optimizing it. Theoretical calculations can illuminate complex reaction pathways, such as those in organocatalyzed or photocatalytic processes.

Catalyst Design: Computational models can be used to design catalysts with tailored properties. By simulating the interaction between a catalyst and a substrate, researchers can rationally design catalysts that offer higher activity and selectivity for a specific transformation.

Targeted Reactivity: By calculating the electron distribution and steric hindrance on the molecule, researchers can predict which of the halogen atoms is more susceptible to nucleophilic substitution or how the nitro group will influence reactions at other positions. This allows for the targeted design of experiments, saving time and resources.

The integration of machine learning with theoretical and experimental data will likely enable the in silico design of novel halogenated nitrobenzoates with precisely tuned properties for specific applications in materials science or as pharmaceutical intermediates.

Q & A

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR)?

  • Multivariate Analysis :
  • Use PCA to reduce spectral/biological data dimensionality.
  • Build QSAR models with PLS regression (e.g., correlate logP with cytotoxicity IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.